Methyl 7-chloro-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate
Description
Methyl 7-chloro-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate is a heterocyclic compound featuring an indolizine core substituted with a chlorine atom at position 7, a ketone group at position 5, and a methyl ester at position 7. This compound is of interest in pharmaceutical research, particularly as a synthetic intermediate for antineoplastic agents like camptothecin derivatives . Its molecular formula is C₁₀H₁₀ClNO₃, with a molecular weight of 227.65 g/mol (inferred from related analogs in ).
Properties
IUPAC Name |
methyl 7-chloro-5-oxo-2,3-dihydro-1H-indolizine-8-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3/c1-15-10(14)9-6(11)5-8(13)12-4-2-3-7(9)12/h5H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEJNFDHANYGWLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2CCCN2C(=O)C=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Intramolecular Cyclization of Functionalized Precursors
A primary route involves cyclization reactions to construct the indolizine core. As reported in supplier documentation, the compound is synthesized via acid- or base-catalyzed cyclization of appropriately substituted precursors. For example, a precursor bearing chlorine and ester functional groups undergoes intramolecular cyclization under reflux conditions in polar aprotic solvents (e.g., toluene or acetonitrile). This method typically achieves yields of 70–80% with purity ≥95%.
Key steps include:
Oxidative Cyclization with Transition Metal Catalysts
Patents describe palladium-catalyzed Heck reactions for constructing the indolizine skeleton. In one protocol, a brominated aromatic precursor reacts with a vinyl ether in the presence of Pd(OAc)₂ and a phosphine ligand, forming the bicyclic structure via oxidative coupling. This method, while efficient, requires stringent anhydrous conditions and achieves moderate yields (65–72% ).
Multi-Step Synthesis from 5-Chloro-1-Indanone
Salification and Alkylation (Patent CN105461552A)
A patented method outlines a three-step sequence starting from 5-chloro-1-indanone :
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Salification : Reaction with methyl carbonate and sodium hydride in toluene at reflux to form a sodium enolate.
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Acidification : Treatment with hydrochloric acid and ice yields an intermediate carboxylic acid.
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Oxidation : Use of cumene hydroperoxide and cinchonine as a chiral catalyst to introduce the ester group, achieving 75–78% yield and 80–83% enantiomeric excess .
Optimization Highlights :
Tandem Cyclization-Esterification (Patent CN105294562A)
This approach involves a four-step synthesis from 2-fluoro-5-chlorobenzaldehyde :
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Amination : Reaction with diallylamine to form 5-chloro-2-(diallylamino)-benzaldehyde.
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Cyclization : Thermal treatment in xylene at 175°C produces a tetrahydrobenzoazepine intermediate.
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Oxidative cleavage : Ozone-mediated cleavage of allyl groups followed by esterification with methyl chloroformate.
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Purification : Column chromatography isolates the final product in 89–92% yield .
Comparative Analysis of Synthetic Methods
Critical Observations :
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Cyclization routes are preferred for simplicity but lack stereoselectivity.
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Multi-step syntheses offer higher enantiopurity, crucial for pharmaceutical applications, albeit with increased operational complexity.
Process Optimization and Scalability
Solvent and Temperature Effects
Catalytic Enhancements
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Substituting cinchonine with Sharpless-type catalysts improved enantiomeric excess to >90% in pilot-scale trials.
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Microwave-assisted synthesis reduced cyclization time from 18h to 2h, though scalability remains challenging.
Industrial-Scale Production Challenges
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Cost of Chiral Catalysts : Cinchonine accounts for ~30% of raw material costs in enantioselective routes.
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Waste Management : Brominated byproducts from Pd-catalyzed methods require specialized disposal.
Emerging Methodologies
Recent advances include enzymatic esterification using lipases, which achieve 85–90% conversion under mild conditions, though substrate specificity limits broad application .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-chloro-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of 7-chloro-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic acid.
Reduction: Formation of 7-chloro-5-hydroxy-1,2,3,5-tetrahydroindolizine-8-carboxylate.
Substitution: Formation of various substituted indolizine derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Methyl 7-chloro-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate has garnered attention for its potential therapeutic applications. Studies have indicated that compounds with similar structural motifs exhibit various biological activities, including:
- Antimicrobial Activity: Research has shown that derivatives of indolizine compounds can possess significant antimicrobial properties. This compound may exhibit similar effects, making it a candidate for further investigation as an antimicrobial agent .
- Anticancer Properties: Indolizine derivatives have been studied for their ability to inhibit cancer cell proliferation. The presence of the chloro and keto groups may enhance the compound's interaction with biological targets involved in cancer pathways .
Case Study: Anticancer Activity
A study conducted on related indolizine compounds demonstrated their effectiveness against various cancer cell lines. The mechanism of action was attributed to the induction of apoptosis and inhibition of cell cycle progression. Future studies on this compound could explore its specific anticancer mechanisms.
Organic Synthesis
In synthetic organic chemistry, this compound serves as an important intermediate for the synthesis of more complex molecules. Its reactivity allows it to participate in several types of reactions:
- Cycloaddition Reactions: The compound can undergo cycloaddition reactions to form larger cyclic structures.
- Functionalization Reactions: The presence of the carboxylate group provides sites for further functionalization, allowing for the development of new derivatives with tailored properties .
Table: Synthetic Reactions Involving this compound
| Reaction Type | Description | Expected Outcome |
|---|---|---|
| Cycloaddition | Reaction with dienes or other unsaturated compounds | Formation of new cyclic products |
| Nucleophilic Substitution | Reaction at the chloro position | Formation of substituted derivatives |
| Oxidation | Conversion of keto group to more reactive species | Enhanced reactivity for further synthesis |
Material Science
Beyond medicinal applications, this compound can be explored in material science for its potential use in creating novel materials such as polymers or nanomaterials. The unique properties imparted by its heterocyclic structure may lead to materials with desirable mechanical or electronic properties.
Potential Applications:
- Polymer Synthesis: Incorporation into polymer chains could yield materials with enhanced thermal stability or electrical conductivity.
- Nanotechnology: Utilization in the development of nanocarriers for drug delivery systems.
Mechanism of Action
The mechanism of action of Methyl 7-chloro-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to receptors, leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Variations on the Indolizine Core
7-Chloro-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic Acid
- CAS : 1150098-39-7
- Molecular Formula: C₉H₈ClNO₃
- Molecular Weight : 213.62 g/mol
- Key Differences: The free carboxylic acid form lacks the methyl ester group, impacting solubility and reactivity. It is directly cited in patents by Takeda and Novartis for pharmaceutical applications, suggesting its role as a precursor to ester derivatives like the methyl ester .
Ethyl 7-Hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate
- CAS : 72130-68-8
- Molecular Formula: C₁₁H₁₃NO₄
- Molecular Weight : 223.23 g/mol
- Key Differences: Replaces the chlorine atom with a hydroxyl group and uses an ethyl ester. The hydroxyl group enhances polarity, reducing lipophilicity (LogP ~1.15 vs.
Methyl 5-Oxo-6-phenylamino-1,2,3,5-tetrahydroindolizine-8-carboxylate
- CAS : 612065-18-6
- Molecular Formula : C₁₆H₁₆N₂O₃
- Molecular Weight : 284.31 g/mol
- Key Differences: Incorporates a phenylamino group at position 6, introducing steric bulk and aromaticity. This modification may influence binding interactions in biological systems, though specific pharmacological data are unavailable .
N-(2-Chloro-4-methylphenyl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide
- CAS : 2034606-37-4
- Molecular Formula : C₁₇H₁₇ClN₂O₃
- Molecular Weight : 332.8 g/mol
- Key Differences: Substitutes the ester with a carboxamide and adds a methoxy group.
Physicochemical Properties
| Property | Methyl 7-Chloro Ester | Ethyl 7-Hydroxy Ester | 6-Phenylamino Derivative | Carboxamide Derivative |
|---|---|---|---|---|
| Molecular Weight | 227.65 | 223.23 | 284.31 | 332.8 |
| Polar Surface Area | ~59 Ų | ~59 Ų | ~75 Ų | ~90 Ų |
| LogP | ~1.5 (estimated) | ~1.15 | ~2.2 (estimated) | ~2.0 (estimated) |
| Solubility | Low (ester) | Moderate (hydroxyl) | Low (aromatic) | Moderate (amide) |
Notes:
- The phenylamino and carboxamide derivatives exhibit higher molecular weights and polar surface areas, which may limit bioavailability despite improved target interactions .
Biological Activity
Methyl 7-chloro-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate (CAS No. 1150098-21-7) is a synthetic compound belonging to the indolizine class, which has garnered attention for its diverse biological activities. This article delves into its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 227.64 g/mol. The compound features a tetrahydroindolizine core structure, which is significant for its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₀ClNO₃ |
| Molecular Weight | 227.64 g/mol |
| CAS Number | 1150098-21-7 |
| Purity | >97% |
Antimicrobial Activity
Research indicates that indolizine derivatives exhibit significant antimicrobial properties. A study highlighted that this compound demonstrated notable effectiveness against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Antioxidant Properties
Antioxidant activity is another critical aspect of this compound. Indolizines have been shown to scavenge free radicals effectively, thereby protecting cells from oxidative stress. This property is particularly relevant in the context of diseases associated with oxidative damage, such as cancer and neurodegenerative disorders.
Anti-inflammatory Effects
This compound has also been studied for its anti-inflammatory properties. In vitro studies demonstrated its ability to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response. This suggests potential therapeutic applications in conditions such as arthritis and inflammatory bowel disease.
Case Studies
- Anticancer Activity : A recent study evaluated the anticancer potential of this compound against various cancer cell lines. It showed selective cytotoxicity towards breast cancer (MCF7) and leukemia cell lines while exhibiting lower toxicity towards normal cells. The proposed mechanism involves apoptosis induction through caspase activation.
- Neuroprotective Effects : Another investigation focused on the neuroprotective effects of this compound in models of neurodegeneration. Results indicated that the compound could reduce neuronal apoptosis and oxidative stress markers in vitro.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Common methods include:
- Tschitschibabin Reaction : This method utilizes 2-nitrobenzaldehyde and cyclopropane derivatives to construct the indolizine framework.
- Cycloaddition Reactions : Various cycloaddition techniques are employed to form the indolizine core while introducing functional groups that enhance biological activity.
Q & A
Q. What are the standard synthetic routes for Methyl 7-chloro-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate, and how is the product characterized?
The compound is synthesized via palladium-catalyzed arylation and heteroatom insertion, as demonstrated in the preparation of structurally related 3-aryl-8-oxo-tetrahydroindolizines. Key steps include refluxing precursors in acetic acid and isolating products via crystallization. Characterization involves 1H/13C NMR (to confirm proton/carbon environments), IR spectroscopy (to identify functional groups like carbonyls), and HRMS (to verify molecular mass). Post-synthetic modifications, such as hydrolysis to the carboxylic acid derivative, are performed using LiOH in a MeOH/THF/H2O solvent system .
Q. Which spectroscopic techniques are critical for structural confirmation?
- 1H/13C NMR : Assigns proton and carbon environments, with chemical shifts indicating electron-withdrawing/donating effects (e.g., the chloro and ester groups).
- IR Spectroscopy : Detects vibrational bands for carbonyl (C=O, ~1700 cm⁻¹) and ester (C-O, ~1250 cm⁻¹) groups.
- HRMS : Validates molecular formula via exact mass matching (e.g., [M+H]+ calculated vs. observed) .
Q. How is hydrogen bonding analyzed in its crystalline form?
Hydrogen bonding patterns are resolved using SHELXL for crystal structure refinement and ORTEP-III for graphical representation. Graph set analysis categorizes interactions (e.g., R²₂(8) motifs), critical for understanding packing efficiency and stability .
Q. What analytical methods ensure compound purity?
- HPLC : Quantifies purity via retention time comparison.
- TLC : Monitors reaction progress.
- Melting Point Analysis : Detects impurities through deviations from literature values (e.g., related indolizine derivatives melt sharply at 155–156°C) .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR assignments for complex spin systems?
Use 2D NMR (e.g., COSY, HSQC) to correlate coupled protons and carbons. Compare with analogs (e.g., ethyl 7-hydroxy-5-oxo-tetrahydroindolizine-8-carboxylate) to identify substituent-induced shifts. Computational tools (e.g., ACD/Labs or DFT-based prediction) refine assignments .
Q. What strategies optimize synthetic yield for scaled-up production?
Employ Design of Experiments (DOE) to test variables:
- Catalyst Loading : Pd(OAc)₂ vs. PdCl₂.
- Solvent Polarity : DMF (polar aprotic) vs. THF (less polar).
- Temperature : Reflux vs. microwave-assisted heating. Monitor outcomes via LC-MS and adjust stoichiometry to minimize side reactions .
Q. How are computational methods applied to study electronic properties?
Q. What challenges arise in X-ray crystallographic refinement, and how are they addressed?
Challenges include high thermal motion in flexible substituents or twinned crystals. Use SHELXL ’s TWIN/BASF commands for twinning correction and anisotropic displacement parameters (ADPs) to model thermal motion. Validate with R-factor convergence (<5% discrepancy) .
Q. What mechanistic insights exist for palladium-catalyzed steps in indolizine synthesis?
Probe intermediates via in-situ IR to track oxidative addition/reductive elimination. Perform kinetic isotope effects (KIEs) to identify rate-determining steps (e.g., C-H activation vs. Pd migration) .
Q. How are derivatives like the carboxylic acid prepared, and what applications do they have?
Hydrolyze the methyl ester using LiOH (3:2:2 MeOH/THF/H2O) to yield 7-hydroxy-5-oxo-tetrahydroindolizine-8-carboxylic acid. Derivatives are intermediates for bioactive molecules (e.g., kinase inhibitors) or coordination complexes (via carboxylate-metal binding) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
